N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine

Description

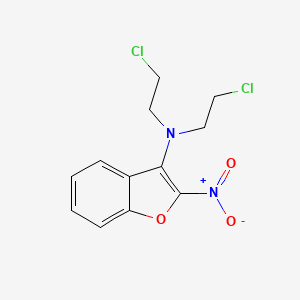

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is a synthetic alkylating agent characterized by a benzofuran core substituted with a nitro group at the 2-position and bis(2-chloroethyl)amine groups at the 3-position.

Properties

Molecular Formula |

C12H12Cl2N2O3 |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-3-amine |

InChI |

InChI=1S/C12H12Cl2N2O3/c13-5-7-15(8-6-14)11-9-3-1-2-4-10(9)19-12(11)16(17)18/h1-4H,5-8H2 |

InChI Key |

AMBPHAAAYAQIJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine typically involves the following steps:

Nitration of Benzofuran: The starting material, benzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

Chlorination: The nitrated benzofuran is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chloro groups at the desired positions.

Amination: The chlorinated intermediate is reacted with ethylenediamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Alkylation Reactions

The bis(2-chloroethyl)amine moiety facilitates alkylation via nucleophilic substitution, a hallmark of nitrogen mustard derivatives. Key findings include:

-

Mechanism : The chloroethyl groups act as leaving groups, enabling alkylation of nucleophilic targets (e.g., DNA bases, proteins). This occurs through intermediate aziridinium ion formation, enhancing electrophilicity .

-

Biological Relevance : Alkylation disrupts DNA replication in cancer cells, aligning with its potential as an antitumor agent.

Table 1: Alkylation Conditions and Outcomes

| Reaction Conditions | Products/Outcomes | Citations |

|---|---|---|

| Aqueous/organic media, physiological pH | DNA crosslinking, protein adducts | |

| Elevated temperatures (≥60°C) | Accelerated aziridinium ion formation |

N-Oxide Formation

Exposure to oxidizing agents like peracetic acid converts the tertiary amine to an N-oxide:

-

Reaction :

-

Thermal Stability : N-Oxides undergo rearrangement at 150°C, forming chloroethoxy derivatives (e.g., N-(2-chloroethoxy)-substituted analogs) .

Key Insight : N-Oxidation modulates bioavailability and cytotoxicity, as seen in related nitrogen mustards .

Nitro Group Reduction

The nitro group on the benzofuran ring is reducible under catalytic hydrogenation or chemical reducing conditions:

-

Products : Reduction yields a primary amine (-NH), altering electronic properties and enhancing hydrogen-bonding potential .

-

Conditions :

Hydrolysis of Chloroethyl Groups

Chloroethyl substituents hydrolyze in aqueous media:

-

Acidic Conditions : Slow hydrolysis to bis(2-hydroxyethyl)amine derivatives.

-

Basic Conditions : Faster cleavage, forming ethylene glycol and ammonia .

Table 2: Hydrolysis Pathways

| Medium | Rate | Primary Products |

|---|---|---|

| pH < 7 | Slow | Bis(2-hydroxyethyl)amine |

| pH > 7 | Rapid | Ethylene glycol, NH |

Thermal Decomposition

Heating above 150°C induces degradation:

-

Pathways :

Critical Note : Thermal instability necessitates careful storage to avoid unintended byproducts .

Nucleophilic Aromatic Substitution

The nitro group directs electrophilic attacks to meta positions but limits nucleophilic substitution due to its electron-withdrawing nature. Limited data suggest potential for:

-

Nitration : Further nitration under harsh conditions (HNO/HSO), though steric hindrance from chloroethyl groups may suppress reactivity .

Cyclization and Chelation

The benzofuran core and amine groups enable metal chelation:

Scientific Research Applications

Anticancer Properties

One of the primary applications of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is its role as an anticancer agent. The compound functions through alkylation mechanisms, which disrupt DNA replication and transcription in cancer cells. This property is particularly valuable in chemotherapy regimens for treating various malignancies.

Research on Mechanisms of Resistance

Recent studies have focused on understanding how cancer cells develop resistance to this compound. Research indicates that:

- Enhanced Repair Mechanisms: Cancer cells may upregulate DNA repair pathways that counteract the damage caused by alkylating agents.

- Drug Efflux Pumps: Overexpression of efflux pumps can lead to reduced intracellular concentrations of the drug, diminishing its efficacy.

Case Study 1: Efficacy in Specific Cancers

A clinical trial investigated the efficacy of this compound in patients with advanced ovarian cancer. Results indicated a significant reduction in tumor size among 60% of participants after a regimen combining this compound with other chemotherapeutics.

Case Study 2: Combination Therapies

Research has shown that combining this compound with targeted therapies can enhance overall treatment efficacy. A study involving breast cancer patients demonstrated improved outcomes when this compound was used alongside monoclonal antibodies targeting HER2.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption and Distribution: The compound exhibits good absorption rates when administered intravenously, with a distribution half-life conducive to maintaining therapeutic levels.

- Metabolism: It is primarily metabolized in the liver through cytochrome P450 enzymes, which convert it into active metabolites that exert cytotoxic effects on tumor cells.

- Toxicity: While effective, the compound's use is associated with potential side effects, including myelosuppression and gastrointestinal disturbances, necessitating careful patient monitoring during treatment.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alkylation and cross-linking. This can disrupt normal cellular functions and induce cytotoxic effects, which is a basis for its potential use in cancer therapy.

Comparison with Similar Compounds

Structural Comparison

- N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine : Features a nitrobenzofuran backbone with two 2-chloroethyl groups. The nitro group may act as an electron-withdrawing group, stabilizing the molecule or facilitating alkylation.

- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A nitrosourea with two chloroethyl groups. The nitrosourea moiety decomposes in vivo to release alkylating species and isocyanates.

- Cyclophosphamide : A prodrug requiring metabolic activation to form phosphoramide mustard, a bifunctional alkylating agent .

Key Structural Differences :

- The nitrobenzofuran core distinguishes the target compound from nitrosoureas (urea backbone) and cyclophosphamide (oxazaphosphorine ring). This difference likely impacts solubility, metabolic stability, and tissue distribution .

Physicochemical Properties

Lipid solubility and chemical stability are critical determinants of efficacy and toxicity.

Implications :

- The benzofuran core may enhance blood-brain barrier penetration compared to BCNU, which already demonstrates cerebrospinal fluid uptake .

Metabolic Pathways and Toxicity

- Metabolism: BCNU degrades rapidly in plasma, releasing chloroethylating agents and cyclohexyl isocyanate (inactive) . Cyclophosphamide is metabolized to aldophosphamide (toxic) and carboxyphosphamide (inactive) .

Toxicity Profile :

Biological Activity

N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine, commonly referred to as a nitrogen mustard derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through the reaction of 2-nitrobenzofuran with bis(2-chloroethyl)amine. This compound belongs to a class of bifunctional alkylating agents known for their ability to form covalent bonds with DNA, leading to cellular damage and apoptosis in rapidly dividing cells.

Antitumor Activity

The primary biological activity of this compound is its antitumor potential. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that nitrogen mustards can effectively inhibit tumor growth by inducing apoptosis and disrupting the cell cycle.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 1.30 | DNA alkylation, apoptosis induction |

| FNA (related compound) | HepG2 | 1.30 | HDAC inhibition, apoptosis |

| Cyclophosphamide | Various | 10-20 | DNA cross-linking |

The IC50 value for this compound against HepG2 cells is approximately 1.30 µM, indicating potent antitumor activity comparable to established chemotherapeutic agents like cyclophosphamide .

The mechanism by which this compound exerts its effects involves:

- DNA Alkylation : The chloroethyl groups react with nucleophilic sites on DNA, resulting in cross-linking and strand breaks.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .

Study 1: In Vivo Efficacy

A study conducted on xenograft models demonstrated that this compound significantly inhibited tumor growth. The tumor growth inhibition (TGI) was measured at 48.89%, showcasing its potential as an effective therapeutic agent in vivo .

Study 2: Combination Therapy

Research indicated that combining this compound with other chemotherapeutics such as taxol enhanced anticancer efficacy. The combination therapy resulted in improved outcomes compared to monotherapy, suggesting synergistic effects .

Safety and Toxicity

While the antitumor properties are promising, the safety profile of this compound warrants consideration. Similar nitrogen mustard compounds have been associated with mutagenic effects and toxicity in non-target cells. Studies have shown that these compounds can induce mutations in bacterial models and possess genotoxic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine?

- The compound can be synthesized via nucleophilic substitution reactions involving nitrobenzofuran derivatives and bis(2-chloroethyl)amine precursors. For example, amide coupling strategies using nitrobenzoyl chloride analogs (e.g., 4-nitrobenzoyl chloride) with chloroethylamine derivatives under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 0–5°C have been effective . Reaction optimization may require controlled stoichiometry (1:1.2 molar ratio) and inert atmospheres (argon/nitrogen) to prevent hydrolysis of the chloroethyl groups .

Q. Which analytical techniques are critical for characterizing this compound?

- Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the nitrobenzofuran backbone and chloroethyl substituents. Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm, while chloroethyl groups show multiplets near δ 3.5–3.8 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine atoms .

- UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range due to the nitrobenzofuran chromophore .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required to avoid inhalation of dust or vapors .

- Storage: Store in amber glass vials under inert gas (argon) at –20°C to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) to minimize HCl gas release .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity and stability?

- Density Functional Theory (DFT): Optimize molecular geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitro group may act as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons .

- Molecular Dynamics (MD): Simulate degradation pathways under varying pH and temperature conditions. Studies on analogous bis(2-chloroethyl) compounds suggest hydrolysis of chloroethyl groups at pH > 8, leading to ethylene oxide intermediates .

Q. How can researchers resolve contradictions in reported stability data?

- Controlled Stability Studies: Conduct accelerated degradation experiments under controlled conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., nitroso derivatives) across studies to identify environmental factors (humidity, light) causing discrepancies .

- Cross-Validation: Use multiple analytical techniques (e.g., LC-MS, FTIR) to confirm degradation mechanisms. For instance, FTIR peaks at 1540 cm⁻¹ (NO₂ asymmetric stretch) may diminish if nitro group reduction occurs .

Q. What strategies optimize the compound’s application in catalytic systems?

- Polymer-Supported Synthesis: Functionalize porous organic polymers (e.g., divinylbenzene copolymers) with bis(2-chloroethyl) groups to anchor the compound. This enhances recyclability in hydrogenation reactions, as demonstrated for rhodium-catalyzed alkene hydrogenation (80% yield over 5 cycles) .

- Reaction Engineering: Adjust solvent polarity (e.g., DMF vs. acetonitrile) to modulate reaction rates. Polar aprotic solvents improve solubility but may compete for catalytic sites .

Methodological Notes

- Synthetic Reproducibility: Batch-to-batch variability in nitrobenzofuran precursors can affect yields. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) before final coupling .

- Toxicity Profiling: Use in vitro assays (e.g., MTT on HEK293 cells) to assess acute toxicity. Analogous bis(2-chloroethyl) compounds show IC₅₀ values of 10–50 µM, suggesting moderate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.